5-(diethylamino)-2-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(diethylamino)-2-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol, also known as BAY 60-2770, is a potent and selective inhibitor of soluble guanylate cyclase (sGC) that has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
5-(diethylamino)-2-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol 60-2770 is a potent and selective inhibitor of sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger molecule that plays a crucial role in regulating various physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmitter release. By inhibiting sGC, 5-(diethylamino)-2-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol 60-2770 increases the levels of cGMP, which leads to vasodilation, antiplatelet effects, and neuroprotection.
Biochemical and Physiological Effects:
5-(diethylamino)-2-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol 60-2770 has been reported to have various biochemical and physiological effects, including vasodilation, antiplatelet effects, neuroprotection, and anti-inflammatory effects. It has also been shown to improve cardiac function, reduce pulmonary artery pressure, and enhance erectile responses in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-(diethylamino)-2-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol 60-2770 is its potency and selectivity for sGC, which makes it a useful tool for studying the role of cGMP signaling in various physiological and pathological processes. However, one of the limitations of 5-(diethylamino)-2-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol 60-2770 is its relatively short half-life, which requires frequent dosing in animal experiments.
Orientations Futures
There are many potential future directions for the study of 5-(diethylamino)-2-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol 60-2770. One area of interest is its potential therapeutic applications in various diseases such as pulmonary hypertension, heart failure, and Alzheimer's disease. Another area of interest is the development of more potent and selective sGC inhibitors that can be used to study the role of cGMP signaling in various physiological and pathological processes. Additionally, the use of 5-(diethylamino)-2-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol 60-2770 in combination with other drugs may lead to synergistic effects and improved therapeutic outcomes.
Méthodes De Synthèse
The synthesis of 5-(diethylamino)-2-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol 60-2770 involves a multi-step process that begins with the reaction of 2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline with ethyl orthoformate and diethylamine to form the intermediate compound. This intermediate is then reacted with 5-bromo-2-hydroxybenzaldehyde to obtain 5-(diethylamino)-2-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol 60-2770.
Applications De Recherche Scientifique
5-(diethylamino)-2-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol 60-2770 has been extensively studied for its potential therapeutic applications in various diseases such as pulmonary hypertension, heart failure, and erectile dysfunction. It has been shown to improve cardiac function, reduce pulmonary artery pressure, and enhance erectile responses in animal models. Moreover, 5-(diethylamino)-2-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol 60-2770 has been reported to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
Formule moléculaire |
C22H26N4O |
---|---|
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
5-(diethylamino)-2-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol |
InChI |
InChI=1S/C22H26N4O/c1-5-25(6-2)16-10-11-18(20(27)13-16)22-23-21-14(3)8-7-9-17(21)19-12-15(4)24-26(19)22/h7-13,22,24,27H,5-6H2,1-4H3 |
Clé InChI |
OKUBWNWIYLUHSA-UHFFFAOYSA-N |
SMILES isomérique |
CCN(CC)C1=CC(=C(C=C1)C2N=C3C(=CC=CC3=C4N2NC(=C4)C)C)O |
SMILES |
CCN(CC)C1=CC(=C(C=C1)C2N=C3C(=CC=CC3=C4N2NC(=C4)C)C)O |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)C2N=C3C(=CC=CC3=C4N2NC(=C4)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.